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Compound of Interest

Compound Name: 6-Hex, SE

Cat. No.: B15552929 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 6-carboxy-2',4,4',5',7,7'-

hexachlorofluorescein, succinimidyl ester (6-Hex, SE), a widely used fluorescent dye for

labeling nucleic acids. This document details its physicochemical properties, experimental

protocols for labeling and purification, and its applications in nucleic acid analysis, with a focus

on quantitative PCR (qPCR).

Introduction to 6-Hex, SE
6-Hex is a hexachlorinated derivative of the fluorescein dye, characterized by its bright yellow-

green fluorescence. The succinimidyl ester (SE) functional group makes it an amine-reactive

probe, enabling its covalent conjugation to oligonucleotides that have been synthesized with a

primary amino group.[1][2] This post-synthesis labeling approach is a common and effective

method for preparing fluorescently labeled probes for various molecular biology applications.[2]

[3][4]

Due to its distinct spectral properties, 6-Hex is frequently employed as a reporter dye in

multiplex qPCR assays, allowing for the simultaneous detection of multiple targets. It is often

paired with a suitable quencher molecule in probe-based assays like TaqMan® probes.
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The performance of a fluorescent dye is dictated by its photophysical properties. The key

characteristics of 6-Hex are summarized in the table below.

Property Value Reference

Molecular Formula C25H9Cl6NO9 N/A

Molecular Weight 680.06 g/mol N/A

Appearance Orange solid N/A

Solubility DMSO, DMF

Excitation Maximum (λex) 533 nm

Emission Maximum (λem) 559 nm

Molar Extinction Coefficient (ε) 73,000 cm⁻¹M⁻¹

Quantum Yield (Φ) ~0.7 (for HEX)

Recommended Quencher BHQ®-1

Note: The quantum yield can be influenced by environmental factors such as the solvent, pH,

and conjugation to a biomolecule.

Experimental Protocols
Synthesis of 5'-Amino-Modified Oligonucleotides
The prerequisite for labeling with 6-Hex, SE is the presence of a primary amine on the

oligonucleotide. This is typically achieved during solid-phase oligonucleotide synthesis by

incorporating an amino-modifier phosphoramidite at the desired position, most commonly the

5'-terminus. Various amino-modifier phosphoramidites with different spacer arm lengths are

commercially available. The synthesis is carried out using standard automated DNA synthesis

protocols.

Post-Synthesis Labeling of Amino-Modified
Oligonucleotides with 6-Hex, SE
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This protocol describes the covalent attachment of 6-Hex, SE to an amino-modified

oligonucleotide.

Materials:

Amino-modified oligonucleotide, purified and lyophilized.

6-Hex, SE

Anhydrous Dimethyl Sulfoxide (DMSO)

Conjugation Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.5.

Nuclease-free water.

Ethanol (70% and 100%).

3 M Sodium Acetate, pH 5.2.

Procedure:

Prepare Oligonucleotide Solution: Dissolve the amino-modified oligonucleotide in the

conjugation buffer to a final concentration of 0.3-0.8 mM.

Prepare 6-Hex, SE Stock Solution: Immediately before use, dissolve 6-Hex, SE in

anhydrous DMSO to a concentration of approximately 14 mM.

Conjugation Reaction:

To the oligonucleotide solution, add a 10-20 fold molar excess of the 6-Hex, SE stock

solution.

Vortex the mixture briefly and incubate in the dark at room temperature for 2-4 hours, or

overnight for higher efficiency.

Purification of the Labeled Oligonucleotide: The purification step is crucial to remove

unconjugated dye and unlabeled oligonucleotides. High-Performance Liquid

Chromatography (HPLC) is the recommended method for obtaining high-purity labeled
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oligonucleotides. Alternatively, for less stringent applications, ethanol precipitation can be

used to remove the bulk of the free dye.

Ethanol Precipitation (for initial cleanup):

1. Add 0.1 volumes of 3 M Sodium Acetate and 2.5-3 volumes of cold 100% ethanol to the

reaction mixture.

2. Vortex and incubate at -20°C for at least 1 hour.

3. Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes at 4°C.

4. Carefully decant the supernatant.

5. Wash the pellet with cold 70% ethanol and centrifuge again for 10 minutes.

6. Remove the supernatant and air-dry the pellet.

7. Resuspend the pellet in nuclease-free water or a suitable buffer.

HPLC Purification of HEX-Labeled Oligonucleotides
Reverse-phase HPLC (RP-HPLC) is highly effective for separating the desired HEX-labeled

oligonucleotide from unlabeled failures and free dye due to the hydrophobicity of the HEX

moiety.

Typical HPLC Conditions:
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Parameter Condition Reference

Column

C18 reverse-phase column

(e.g., XTerra® MS C18, 2.5

µm, 4.6 x 50 mm)

Mobile Phase A

0.1 M Triethylammonium

Acetate (TEAA), pH 7, in 5%

Acetonitrile

Mobile Phase B

0.1 M Triethylammonium

Acetate (TEAA), pH 7, in 30-

40% Acetonitrile

Gradient

A linear gradient from a low to

a high percentage of Mobile

Phase B over 15-30 minutes

Flow Rate 0.5 - 1.0 mL/min

Temperature 50-60 °C

Detection
260 nm (for oligonucleotide)

and ~533 nm (for HEX dye)

Procedure:

Reconstitute the crude labeled oligonucleotide (post-precipitation or directly from the

reaction) in Mobile Phase A.

Inject the sample onto the equilibrated HPLC column.

Run the gradient program. The HEX-labeled oligonucleotide will elute later than the

unlabeled oligonucleotide.

Collect the fractions corresponding to the desired peak, identified by absorbance at both 260

nm and 533 nm.

Lyophilize the collected fractions to remove the volatile TEAA buffer and acetonitrile.
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Resuspend the purified, labeled oligonucleotide in nuclease-free water or buffer.

Applications in Nucleic Acid Analysis
Quantitative PCR (qPCR)
HEX-labeled probes are extensively used in TaqMan® qPCR assays for gene expression

analysis and genotyping. In a TaqMan® assay, the probe, which also contains a quencher,

hybridizes to the target sequence between the forward and reverse primers. During the

extension phase of PCR, the 5' to 3' exonuclease activity of the DNA polymerase cleaves the

probe, separating the reporter dye (HEX) from the quencher. This results in an increase in

fluorescence that is proportional to the amount of amplified product.

The distinct spectrum of HEX allows it to be used in multiplex qPCR, where multiple targets can

be quantified in a single reaction by using probes labeled with different fluorescent dyes (e.g.,

FAM, TET, HEX, Cy5).

DNA Sequencing and Fragment Analysis
Oligonucleotides labeled with HEX at the 5'-end can be used as primers in Sanger sequencing

or for fragment analysis applications such as microsatellite analysis. The fluorescently labeled

fragments are then separated by capillary electrophoresis and detected by a laser, allowing for

high-resolution analysis of DNA length polymorphisms.

Data Presentation
Comparison of Common Fluorescent Dyes
The choice of fluorescent dye is critical for the success of multiplex assays. The table below

compares the spectral properties of 6-Hex with other commonly used dyes.
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Dye
Excitation Max
(nm)

Emission Max (nm) Color

6-FAM 495 520 Blue/Green

TET 521 536 Green/Yellow

6-HEX 533 559 Yellow

ROX 575 602 Red

Cy5 649 670 Far-Red

Data compiled from multiple sources.

Mandatory Visualizations
Experimental Workflows
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Caption: Workflow for Post-Synthesis Labeling of an Oligonucleotide with 6-Hex, SE.
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Caption: Workflow of a TaqMan® qPCR Assay Using a HEX-Labeled Probe.
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Troubleshooting
Problem Possible Cause Suggested Solution

Low Labeling Efficiency
Inactive 6-Hex, SE

(hydrolyzed)

Prepare fresh 6-Hex, SE

solution in anhydrous DMSO

immediately before use.

Suboptimal pH of conjugation

buffer

Ensure the pH of the sodium

bicarbonate buffer is around

8.5.

Incomplete removal of

protecting groups from the

amino-modifier

Ensure proper deprotection

conditions after oligonucleotide

synthesis.

High Background

Fluorescence

Incomplete removal of free 6-

Hex, SE

Optimize HPLC purification to

ensure complete separation of

the labeled oligonucleotide

from the free dye.

Poor Signal-to-Noise in qPCR Suboptimal probe design

Ensure the probe has an

appropriate melting

temperature and is designed to

avoid secondary structures.

Inefficient quenching

Verify the spectral overlap

between HEX and the chosen

quencher (e.g., BHQ®-1).

Photobleaching
Excessive exposure to

excitation light

Minimize exposure of the

labeled sample to light,

especially during imaging and

storage. Use of an anti-fade

mounting medium can help for

microscopy applications.

Conclusion
6-Hex, SE is a versatile and robust fluorescent dye for the labeling of nucleic acids. Its

favorable spectral characteristics and compatibility with standard post-synthesis labeling
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protocols make it a valuable tool for a wide range of applications, particularly in multiplex qPCR

and DNA fragment analysis. Proper execution of the labeling and purification protocols outlined

in this guide is essential for obtaining high-quality fluorescently labeled oligonucleotides and

ensuring the reliability of downstream analytical results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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